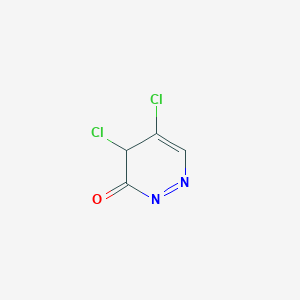

4,5-dichloro-4H-pyridazin-3-one

CAS No.:

Cat. No.: VC16583904

Molecular Formula: C4H2Cl2N2O

Molecular Weight: 164.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H2Cl2N2O |

|---|---|

| Molecular Weight | 164.97 g/mol |

| IUPAC Name | 4,5-dichloro-4H-pyridazin-3-one |

| Standard InChI | InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1,3H |

| Standard InChI Key | NISWITGPUFFPRC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(C(=O)N=N1)Cl)Cl |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

4,5-Dichloro-4H-pyridazin-3-one (CAS 932-22-9) features a pyridazine core—a diazine ring with nitrogen atoms at positions 1 and 2—substituted with chlorine atoms at positions 4 and 5 and a ketone group at position 3 (Figure 1). The 4H designation refers to the tautomeric form where the hydrogen resides at position 4, stabilizing the conjugated system .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4,5-Dichloro-4H-pyridazin-3-one |

| Molecular Formula | C₄H₂Cl₂N₂O |

| Molecular Weight | 177.98 g/mol |

| CAS Registry Number | 932-22-9 |

| SMILES | ClC1=C(Cl)C(=O)N=NC1 |

The planar structure and electron-withdrawing chlorine atoms contribute to its reactivity, particularly in electrophilic substitution and metal coordination .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4,5-dichloro-4H-pyridazin-3-one typically involves chlorination of pyridazinone precursors. A common route starts with 3(2H)-pyridazinone, which undergoes dichlorination using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled conditions .

Example Procedure:

-

Chlorination: 3(2H)-pyridazinone is refluxed with excess POCl₃ at 110°C for 6 hours.

-

Quenching: The reaction mixture is poured into ice-water, and the pH is adjusted to neutral with NaHCO₃.

-

Isolation: The precipitate is filtered and recrystallized from ethanol to yield pure 4,5-dichloro-4H-pyridazin-3-one .

Optimization Challenges

Achieving regioselective chlorination at positions 4 and 5 requires precise temperature control and stoichiometry. Over-chlorination or ring-opening side reactions may occur if excess reagent is used .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exhibits moderate thermal stability, with a melting point of 215–217°C . Its solubility profile is dominated by polarity:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF).

-

Low Solubility: Water and non-polar solvents (e.g., hexane, ether).

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 215–217°C |

| LogP (Octanol-Water) | 1.8 (estimated) |

| pKa | 8.2 (enol form) |

The electron-deficient ring system enhances susceptibility to nucleophilic attack, particularly at the carbonyl group .

Biological Activities and Applications

Agricultural Uses

In agrochemistry, chloro-pyridazinones serve as precursors for herbicides and fungicides. The chlorine atoms stabilize the molecule against photodegradation, extending field efficacy .

Comparative Analysis with Related Compounds

Table 3: Comparison with Substituted Pyridazinones

The absence of bulky substituents in 4,5-dichloro-4H-pyridazin-3-one enhances its reactivity but may limit target specificity compared to aryl-substituted analogs .

Future Research Directions

-

Mechanistic Studies: Elucidate interactions with biological targets like kinases or viral polymerases.

-

Derivatization: Introduce functional groups (e.g., sulfonamides) to modulate solubility and potency.

-

Eco-Toxicology: Assess long-term environmental impacts and degradation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume